2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C15H20O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the condensation of appropriate precursors followed by cyclization and functional group modifications. One common method involves the reaction of acetylacetone with phenol, followed by oxidation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups such as halogens, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzoannulenes, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
Uniqueness
2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific ethoxy functional groups, which can impart distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2,3-diethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C15H20O3/c1-3-17-14-9-11-7-5-6-8-13(16)12(11)10-15(14)18-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
MBNFSFIOQBKVST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CCCCC2=O)OCC |
Origin of Product |
United States |
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